molecular formula C11H8IN B053246 2-Iodo-5-phenylpyridine CAS No. 120281-56-3

2-Iodo-5-phenylpyridine

Cat. No. B053246
CAS RN: 120281-56-3
M. Wt: 281.09 g/mol
InChI Key: OJEKXUIQUYRHNP-UHFFFAOYSA-N
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Description

2-Iodo-5-phenylpyridine is a chemical compound with the molecular formula C11H8IN . It has a molecular weight of 281.1 and is characterized by a structure that contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 pyridine .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-phenylpyridine is characterized by an iodine atom attached to the second carbon of a pyridine ring, which is further substituted at the fifth position by a phenyl group . The structure contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 pyridine .


Physical And Chemical Properties Analysis

2-Iodo-5-phenylpyridine has a molecular weight of 281.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Insecticidal Activity

2-Phenylpyridine derivatives, which include 2-Iodo-5-phenylpyridine, have been found to have significant insecticidal activity against pests such as Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus . The compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions .

Synthesis of Novel Compounds

2-Iodo-5-phenylpyridine can be used in the synthesis of novel compounds. For instance, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized . The reaction conditions in each step are mild, and the product is easy to separate .

Catalyst in Chemical Reactions

2-Iodo-5-phenylpyridine can act as a catalyst in chemical reactions. For example, Pd (II) catalyzed regioselective ortho arylation of 2-arylpyridines, 1-phenyl-1H-pyrazoles, and N-pyridinylcarbazoles with diaryliodonium salts . This C–C bond formation methodology is applicable for a wide array of heterocyclic scaffolds to deliver desired arylated products in good yields .

Development of New Pesticides

2-Iodo-5-phenylpyridine can be used in the development of new pesticides. Pyridine derivatives exhibit various biological activities and are generally used to protect crops . Therefore, 2-Iodo-5-phenylpyridine has the potential to lead to the discovery of novel and effective pesticides .

Research in Signaling Pathways

2-Iodo-5-phenylpyridine may have applications in research areas related to signaling pathways . However, more research is needed to explore this potential application.

Drug Synthesis

2-Iodo-5-phenylpyridine can be used in the synthesis of drugs. The ability to selectively form C–C bonds via C–H bond activation makes it a valuable tool in the late-stage synthesis of drugs .

properties

IUPAC Name

2-iodo-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEKXUIQUYRHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459195
Record name 2-IODO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-phenylpyridine

CAS RN

120281-56-3
Record name 2-IODO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 2,2-dimethyl-4(5-phenyl-2-pyridyl)-2H-1-benzopyran-6-carbonitrile used as the starting material was prepared as follows: (A) 15.98 g of 2-chloro-5-phenylpyridine were dissolved in 150 ml of 55% aqueous hydroiodic acid and the solution was heated at reflux for 2 hours. Upon cooling a solid precipitated and this was filtered off and washed with water. The solid was partitioned between diethyl ether and 2M sodium hydroxide solution, and the organic phase was dried over sodium sulphate and evaporated to give 15.87 g of 2-iodo-5-phenylpyridine which was used without further purification. (B) In an analogous manner to that described in Example 6 (A) and (B), from 2-iodo-5-phenylpyridine and 4-(1,1-dimethyl-2-propynyloxy)benzonitrile there was obtained 2,2-dimethyl-4-(5-phenyl-2-pyridyl)-2H-1-benzopyran -6-carbonitrile.
Name
2,2-dimethyl-4(5-phenyl-2-pyridyl)-2H-1-benzopyran-6-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.98 g of 2-chloro-5-phenylpyridine were dissolved in 150 ml of 55% aqueous hydroiodic acid and the solution was heated at reflux for 2 hours. Upon cooling a solid precipitated and this was filtered off and washed with water The solid was partitioned between diethyl ether and 2M sodium hydroxide solution, and the organic phase was dried over sodium sulphate and evaporated to give 15.87 g of 2-iodo-5-phenylpyridine which was used without further purification.
Quantity
15.98 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Q & A

Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?

A1: The paper describes a method for preparing 2-iodo-5-phenylpyridine using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].

Q2: What is the significance of the high yield and purity achieved in this synthesis?

A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].

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